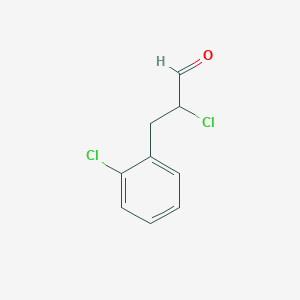

2-Chloro-3-(2-chlorophenyl)propanal

Übersicht

Beschreibung

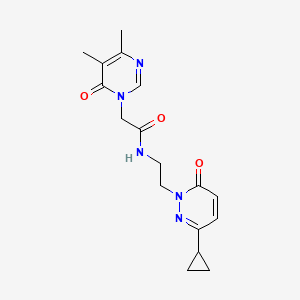

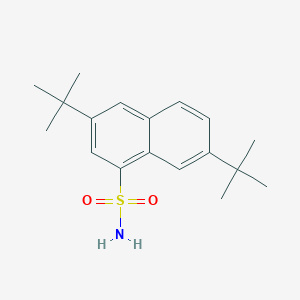

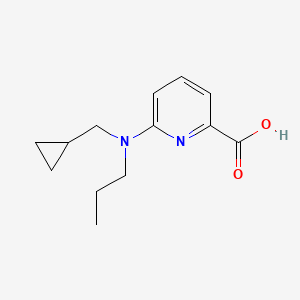

“2-Chloro-3-(2-chlorophenyl)propanal” is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known by its IUPAC name, this compound . The compound is typically stored at 4°C and has a physical form of oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8Cl2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,6,8H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is an oil-like substance that is stored at 4°C . The compound has a molecular weight of 203.07 .Wissenschaftliche Forschungsanwendungen

1. Antimicrobial and Antifungal Properties

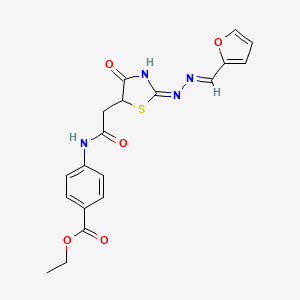

Research has demonstrated that derivatives of 2-Chloro-3-(2-chlorophenyl)propanal exhibit significant antimicrobial and antifungal properties. A study by Viji et al. (2020) analyzed a molecule structurally similar to this compound and found it to exhibit antifungal and antibacterial effects. This was confirmed by molecular docking studies to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020). Similarly, Sivakumar et al. (2021) conducted a study on a related compound and reported antibacterial and antifungal effects (Sivakumar et al., 2021).

2. Synthesis and Biological Evaluation

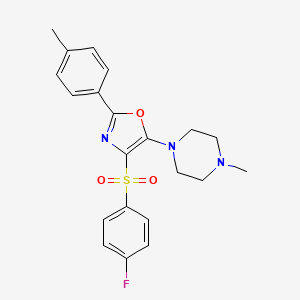

A study conducted by Husain et al. (2008) focused on the synthesis of novel series of compounds related to this compound. These compounds were tested for their anti-inflammatory, analgesic, and antibacterial actions. The research highlighted the potential of these compounds in pharmacological applications (Husain et al., 2008).

3. Molecular Conformational Analysis

Mary et al. (2014) investigated the conformational behavior and structural stability of a compound closely related to this compound. The study used density functional theory to analyze the molecule's structure, offering insights into its stability and charge transfer characteristics (Mary et al., 2014).

Eigenschaften

IUPAC Name |

2-chloro-3-(2-chlorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,6,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIITVGIPGZHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

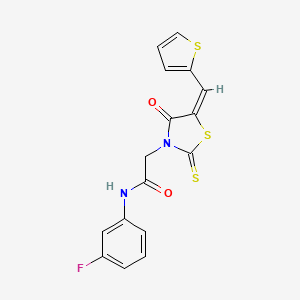

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)

![6,6-Dioxo-6$l^{6}-thiaspiro[2.5]octan-2-amine;hydrochloride](/img/structure/B2423444.png)